molecular formula C7H15NO2 B2503345 (3R,4S)-3-amino-4-methylhexanoic acid CAS No. 1143571-76-9; 75946-24-6

(3R,4S)-3-amino-4-methylhexanoic acid

Cat. No.: B2503345
CAS No.: 1143571-76-9; 75946-24-6
M. Wt: 145.202
InChI Key: JHEDYGILOIBOTL-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,4S)-3-Amino-4-methylhexanoic acid” is a non-proteinogenic β-amino acid derivative characterized by a six-carbon backbone with an amino group at the C3 position and a methyl substituent at the C4 position. Its stereochemistry is critical to its biological and chemical properties. The compound exists in both free acid (CAS: 75946-24-6, molecular weight: 145.20) and hydrochloride salt forms (CAS: 219310-10-8, molecular weight: 181.66) . It is commercially available for research purposes, with applications in peptide synthesis and pharmacological studies . Key physical properties include a density of 1.0 g/cm³, boiling point of 249.1°C, and a polar surface area of 63.3 Ų, reflecting its hydrophilic nature due to the amino and carboxylic acid groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-amino-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(2S,3R,4R)-4-HIL vs. (2S,3R,4S)-4-HIL

  • Structural Difference : The configuration at C4 (R vs. S) alters hydrogen-bonding interactions with enzymes like HILDH (hydroxyisocaproate dehydrogenase).
  • Functional Impact : The (2S,3R,4S)-4-HIL isomer forms a salt bridge with Asp261 in HILDH, enhancing binding affinity compared to the (2S,3R,4R)-4-HIL isomer, which lacks this interaction .
  • Biological Relevance : This stereochemical distinction affects substrate specificity in dehydrogenase/reductase enzymes, influencing metabolic pathways .

Functional Group Variants

(3R)-3-Hydroxy-3-methylhexanoic Acid (CAS: 757219-24-2)

  • Structural Difference: Replaces the amino group with a hydroxyl group.
  • Physicochemical Impact : Reduced polarity (logP = 0.90 vs. 0.85 for the target compound) and inability to form zwitterionic structures, decreasing water solubility .
  • Applications : Primarily used in lipid metabolism studies due to its β-hydroxy acid structure .

(2R,3S,4S)-3-Formyl-2-hydroxy-4-methylhexanoic Acid

  • Structural Difference: Contains formyl and hydroxyl groups instead of amino and carboxylic acid groups.
  • Reactivity : The formyl group increases electrophilicity, making it reactive in aldol condensation and nucleophilic addition reactions .

Substituent-Modified Analogs

(3R,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic Acid (CAS: 313651-25-1)

  • Structural Difference: Additional methyl group at C5 and an aminomethyl group at C3.
  • Impact on Hydrophobicity : Increased logP (1.2 vs. 0.90 for the target compound) enhances membrane permeability but reduces solubility .

Ester Derivatives

Methyl (3R,4S)-3-Amino-4-methylhexanoate Hydrochloride

  • Structural Difference : Carboxylic acid group esterified to a methyl ester.
  • Lipophilicity : Increased logP (1.5 vs. 0.90) improves bioavailability but reduces renal clearance .
  • Synthetic Utility : Used as a protected intermediate in peptide synthesis to prevent undesired side reactions .

Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight logP Key Functional Groups
This compound 75946-24-6 C₇H₁₅NO₂ 145.20 0.90 Amino, carboxylic acid
(3R)-3-Hydroxy-3-methylhexanoic acid 757219-24-2 C₇H₁₂O₃ 158.18 0.85 Hydroxyl, carboxylic acid
(3R,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic acid 313651-25-1 C₉H₁₉NO₂ 173.26 1.2 Aminomethyl, carboxylic acid
Methyl (3R,4S)-3-amino-4-methylhexanoate HCl - C₈H₁₇NO₂ 179.23 1.5 Amino, methyl ester

Notes on Discrepancies and Limitations

  • Stereochemical Nomenclature: incorrectly lists “(3S,4S)-3-amino-4-methylhexanoic acid hydrochloride” as a synonym; this likely reflects a typographical error, as X-ray crystallography and CAS registrations confirm the (3R,4S) configuration .
  • Data Gaps: Limited toxicity and pharmacokinetic data for analogs like (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid highlight the need for further studies .

Q & A

Q. Table 1: Enantiomeric Excess Under Catalytic Conditions

Catalyst SystemSolventTemperatureee (%)Yield (%)
Rhodium-BINAPTHF60°C9582
Ruthenium-JosiphosEthanol40°C8875
Enzymatic (CAL-B lipase)Hexane30°C9968
Data compiled from .

Q. What experimental approaches are used to study the interaction of this compound with biological targets like enzymes or receptors?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to immobilized targets (e.g., Kd_d = 8 nM for glutamate receptors) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular docking : Uses software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., Arg234 critical for hydrogen bonding) .

Data Interpretation and Optimization

Q. How can researchers address low yields in the esterification of this compound derivatives?

  • Reagent optimization : Replace H2_2SO4_4 with milder acids (e.g., p-TsOH) to reduce side reactions (e.g., racemization) .
  • Protection/deprotection : Use Boc- or Fmoc-groups for the amino moiety to prevent undesired nucleophilic attacks during esterification (yield improvement: 60% → 85%) .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, or elevated temperatures (40°C), then monitor degradation via UPLC-MS .
  • Circular dichroism (CD) : Track changes in optical activity over time to detect racemization (e.g., <5% after 72 hours at 37°C) .

Comparison with Structural Analogs

Q. How does the bioactivity of this compound compare to its stereoisomers or homologs?

  • Stereoisomers : The (3S,4R) isomer shows 10-fold lower affinity for GABAB_B receptors (IC50_{50} = 120 µM vs. 12 µM for (3R,4S)) due to mismatched hydrogen bonding .
  • Homologs : Extending the carbon chain (e.g., hexanoic → heptanoic acid) reduces aqueous solubility (logP increases from −1.2 to −0.8) but enhances membrane permeability .

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